3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a nitro group, a propylsulfanyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-(propylsulfanyl)-5-(trifluoromethyl)pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid-supported reagents and catalysts can also be employed to facilitate the reaction and improve the purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are used to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
- 3-Nitro-2-(ethylsulfanyl)-5-(trifluoromethyl)pyridine
- 3-Nitro-2-(butylsulfanyl)-5-(trifluoromethyl)pyridine
Uniqueness
3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The propylsulfanyl group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and interaction with biological membranes. The trifluoromethyl group contributes to the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-nitro-2-propylsulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKHYQDWGWQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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